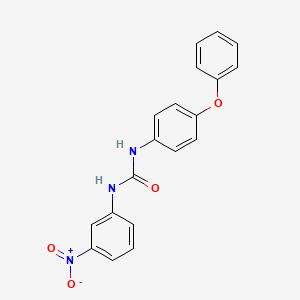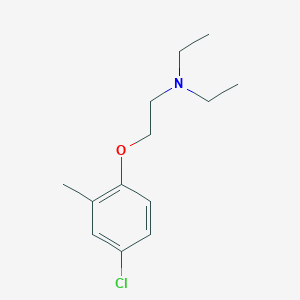
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its applications in agriculture, particularly as a herbicide. It is characterized by the presence of a chloro-substituted phenoxy group and a diethylaminoethyl side chain, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine typically involves the etherification of 4-chloro-2-methylphenol with N,N-diethylethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Quinones and other oxidized phenoxy derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Employed in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine involves its interaction with plant growth hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This selective action makes it effective against broad-leaf weeds while leaving monocotyledonous crops relatively unaffected. The molecular targets include auxin receptors and associated signaling pathways that regulate plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar herbicidal properties.
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but with a different substitution pattern on the phenoxy ring.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of the diethylaminoethyl side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDBRFRMHLQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
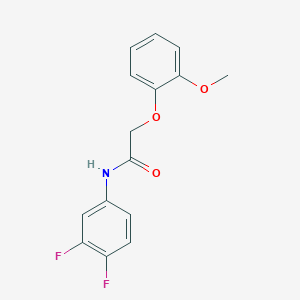
![2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide](/img/structure/B5694254.png)
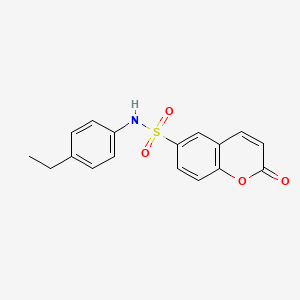
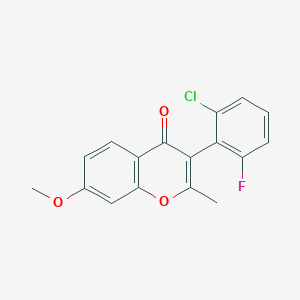
![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
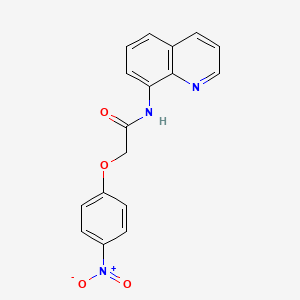
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B5694306.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)
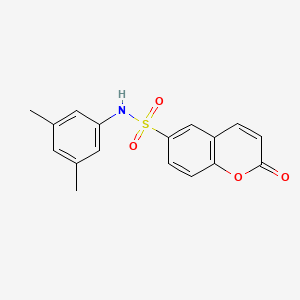
![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)
